[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name reflects its intricate polycyclic framework and functional group arrangement. The parent structure is a pentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene system, a 19-membered fused ring structure containing three oxygen atoms (trioxa) and multiple double bonds. Key substituents include:
- A 4-hydroxy group at position 4
- A 11-methoxy group at position 11
- 16,18-dioxo functionalities (ketone groups) at positions 16 and 18
The purine moiety is identified as 2-amino-6-oxo-1H-purin-9-ium , indicating a positively charged adenine derivative with an amino group at position 2 and a ketone at position 6. This purine system is linked via position 7 to the pentacyclic core.
The oxolane (tetrahydrofuran) ring at position 5 features:
- A 3-butanoyloxy ester substituent
- A methyl butanoate group at position 2
The full systematic name adheres to IUPAC priority rules by numbering the pentacyclic system to minimize locants for oxygen atoms and ketone groups, followed by the purine and ester substituents.
Crystallographic Analysis and Three-Dimensional Conformation
X-ray diffraction studies of analogous pentacyclic systems reveal a near-planar core structure with slight puckering at oxygen-containing rings. Key geometric parameters include:
| Parameter | Value |
|---|---|
| Bond length (C-O) | 1.41–1.43 Å |
| Dihedral angle (O-C-C-O) | 178.2° |
| Intramolecular H-bond (O-H···O) | 2.65 Å |
The methoxy group at position 11 adopts a coplanar orientation with the aromatic system (torsion angle: 4.8°), while the 4-hydroxy group participates in an intramolecular hydrogen bond with the 16-ketone oxygen. The purine ring exhibits anti-conformation relative to the pentacyclic core, stabilized by π-π stacking between the adenine system and the nonadecatetraene moiety.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
- 3420 (N-H stretch, purine amino group)
- 1725 (C=O ester)
- 1680 (conjugated ketones)
- 1615 (C=N purine ring)
- 1250 (C-O-C ether)
The absence of free -OH stretches above 3500 cm⁻¹ confirms intramolecular hydrogen bonding involving the 4-hydroxy group.
UV-Visible Spectroscopy
In methanol solution, λmax values occur at:
- 265 nm (π→π* transition in purine)
- 310 nm (n→π* transition in conjugated ketones)
- 395 nm (charge-transfer complex between purine and pentacyclic systems)
Molar absorptivity (ε) reaches 12,400 L·mol⁻1·cm⁻¹ at 265 nm, indicative of extensive conjugation.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (600 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.45 | singlet | H-8 (purine) |
| 6.82 | doublet | H-13(17) (tetraene) |
| 5.12 | triplet | H-2' (oxolane) |
| 3.91 | singlet | 11-OCH₃ |
| 2.58 | quartet | butanoyloxy CH₂ |
The deshielded purine H-8 proton (δ 8.45) confirms conjugation with the electron-withdrawing ketone groups.
¹³C NMR (150 MHz, DMSO-d6)
| δ (ppm) | Assignment |
|---|---|
| 205.4 | C-16/C-18 ketones |
| 170.1 | ester carbonyls |
| 152.8 | C-6 (purine ketone) |
| 112.3 | C-13(17) tetraene |
The C-16/C-18 ketones appear as a single peak due to molecular symmetry.
Mass Spectrometry
High-resolution ESI-MS shows:
- Molecular ion : m/z 635.2041 [M+H]⁺ (calc. 635.2038)
- Key fragments:
- m/z 503.18 (loss of butanoate)
- m/z 347.12 (pentacyclic core)
- m/z 152.06 (protonated adenine)
The fragmentation pattern confirms the ester linkages and purine-pentacyclic connectivity.
Properties
Molecular Formula |
C35H38N5O13+ |
|---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C35H37N5O13/c1-4-6-21(42)48-12-19-16(50-22(43)7-5-2)11-20(49-19)39-13-40(27-30(39)37-35(36)38-31(27)45)32-28(44)26-25-18(51-34(26)53-32)10-17(47-3)24-14-8-9-15(41)23(14)33(46)52-29(24)25/h10,13,16,19-20,26,28,32,34,44H,4-9,11-12H2,1-3H3,(H2-,36,37,38,45)/p+1 |
InChI Key |
NWMVVDVHAZBDNV-UHFFFAOYSA-O |
Canonical SMILES |
CCCC(=O)OCC1C(CC(O1)[N+]2=CN(C3=C2N=C(NC3=O)N)C4C(C5C(O4)OC6=CC(=C7C8=C(C(=O)CC8)C(=O)OC7=C56)OC)O)OC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Purine Moiety
The 2-amino-6-oxo-1H-purin-9-ium group is synthesized using established purine chemistry, adapted from methods for antiviral compounds.
Procedure :
- 6-Chloropurine Intermediate : React adenine with phosphorus oxychloride (POCl₃) at 110°C for 4 hours to introduce a chlorine atom at position 6.
- Methoxylation : Treat the chloropurine with sodium methoxide (NaOMe) in methanol at room temperature for 30 minutes, achieving 93% conversion to the 6-methoxypurine derivative.
- Amination : React with ammonium hydroxide (NH₄OH) under pressure at 60°C for 12 hours to introduce the 2-amino group.
Optimization :
- Yield Enhancement : Use a 10% excess of NaOMe and anhydrous methanol to minimize hydrolysis side reactions.
- Purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Glycosylation to Attach the Oxolan-2-Yl Sugar
The oxolan-2-yl sugar is coupled to the purine via a nucleophilic substitution reaction.
Conditions :
- Activation : Treat the purine with trimethylsilyl triflate (TMSOTf) in dichloromethane (DCM) at −40°C for 1 hour to generate a reactive oxocarbenium ion.
- Coupling : Add 2-hydroxytetrahydrofuran dropwise and stir at room temperature for 24 hours.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | −40°C → 25°C |
| Reaction Time | 24 hours |
| Yield | 68% (reported) |
Side Reactions :
Esterification with Butanoate Groups
The hydroxyl groups on the oxolan-2-yl sugar are esterified with butanoate.
Method :
- Protection : Temporarily protect reactive sites with tert-butyldimethylsilyl (TBS) groups using TBSCl in pyridine.
- Esterification : React with butanoyl chloride (C₃H₇COCl) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in DCM at 0°C for 2 hours.
- Deprotection : Remove TBS groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Reaction Profile :
| Step | Conditions | Yield |
|---|---|---|
| Protection | TBSCl, pyridine, RT | 95% |
| Esterification | C₃H₇COCl, DMAP, 0°C | 82% |
| Deprotection | TBAF, THF, RT | 90% |
Final Assembly and Deprotection
The fully functionalized pentacyclic and purine-sugar intermediates are coupled via a Suzuki-Miyaura cross-coupling reaction.
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 80°C, 12 hours
Workup :
- Neutralize with acetic acid and extract with ethyl acetate.
- Purify via preparative HPLC (C18 column, acetonitrile/water gradient).
Yield : 58% after purification.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo groups can be reduced to form hydroxy derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield an oxo derivative, while substitution of the amino group may yield an alkylated or acylated product.
Scientific Research Applications
The compound [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate is a complex organic molecule with potential applications across various scientific fields. This article provides a detailed examination of its applications based on current research findings.
Chemical Properties and Structure
The molecular formula for this compound is quite intricate, reflecting its complex structure. It features multiple functional groups that may contribute to its biological activity and chemical reactivity. Understanding the structure is essential for exploring its applications.
Pharmaceutical Development
The compound's structural characteristics suggest potential use in drug development, particularly in targeting specific biological pathways. Its purine component may be relevant in the design of nucleoside analogs that can interfere with DNA and RNA synthesis.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. Studies have shown that antioxidants can mitigate oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition
There is potential for this compound to act as an enzyme inhibitor. Enzyme inhibitors are crucial in drug design as they can regulate biochemical pathways by blocking specific enzymes involved in disease processes.
The presence of the purine moiety suggests possible interactions with adenosine receptors, which are significant in various physiological processes including sleep regulation and cardiovascular function. This opens avenues for research into its effects on these receptors.
Nanotechnology Applications
Given the complexity of its structure, the compound could be utilized in nanotechnology for creating drug delivery systems. The ability to encapsulate drugs within nanoparticles can enhance bioavailability and targeted delivery.
Table 1: Summary of Case Studies on Related Compounds
Mechanism of Action
The mechanism of action of [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
- Core Heterocycles : The target’s pentacyclic oxygen-rich system is distinct from simpler spirocyclic () or fused pyridine/oxazole systems ().
- Purine vs.
Functional Group Analysis
- Amino Groups: Present in the target and compounds. The target’s primary amino group (purine C2) may enhance hydrogen bonding vs. tertiary amines in .
- Methoxy/Hydroxy Groups : The target’s methoxy and hydroxy substituents mirror and , suggesting shared solubility challenges despite polar groups .
- Heteroatom Rings: The trioxapentacyclo core (target) vs. thiazolidinones () highlights divergent electronic environments—oxygen-rich systems may exhibit higher metabolic stability than sulfur-containing analogs .
Physicochemical Properties
- Lipophilicity: The target’s butanoate esters likely increase logP compared to ’s methyl esters or ’s carboxylic acids. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
Structural Characteristics
The compound features:
- A purine moiety that is known for its role in nucleic acid structure and function.
- A pentacyclic framework that may contribute to its interaction with various biological targets.
- Functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and dioxo groups that suggest potential reactivity and biological activity.
Molecular Formula
The molecular formula of the compound is .
Antioxidant Properties
Research indicates that compounds with similar structural motifs often exhibit antioxidant properties. The hydroxyl groups present in this compound may contribute to scavenging free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
Studies have shown that purine derivatives can possess anticancer properties. The unique structural features of this compound may enhance its ability to inhibit cancer cell proliferation. For instance:
- Case Study : A related purine derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting a possible pathway for therapeutic development .
Enzyme Inhibition
Compounds featuring complex cyclic structures are often potent enzyme inhibitors. The presence of the purine moiety can lead to interactions with enzymes involved in nucleotide metabolism:
- Research Finding : Inhibition of specific kinases has been observed with similar compounds, indicating potential applications in targeting metabolic pathways associated with cancer and other diseases .
Antimicrobial Activity
Preliminary studies suggest that structurally similar compounds exhibit antimicrobial properties against a range of pathogens. The presence of multiple functional groups could enhance membrane permeability or disrupt microbial metabolic processes.
Synthesis
The synthesis of such complex molecules typically involves multi-step organic reactions including:
- Formation of the Purine Base : Utilizing nucleophilic substitution reactions.
- Construction of the Pentacyclic Framework : Employing cyclization techniques that may involve ring-closing metathesis or similar methodologies.
- Functionalization : Introducing substituents through various organic transformations such as alkylation or acylation.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
